

The Discovery and Development of Pefurazoate: A Technical Guide

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Compound of Interest

Compound Name: Pefurazoate

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An In-depth Examination of the Imidazole Fungicide for Researchers and Drug Development Professionals

Introduction

Pefurazoate is a systemic imidazole fungicide notable for its efficacy as a seed treatment, particularly for rice. Developed as a potent inhibitor of sterol biosynthesis in fungi, it has played a role in the management of seed-borne diseases. This technical guide provides a comprehensive overview of the history, discovery, chemical properties, and mode of action of **pefurazoate**, with a focus on the experimental methodologies and quantitative data relevant to researchers and scientists in the field of fungicide development.

History and Discovery

The development of **pefurazoate** emerged from research into azole fungicides, a class of compounds known for their targeted inhibition of fungal ergosterol biosynthesis. The initial preparation of **pefurazoate** was detailed in patents filed in the mid-1980s.

Key milestones in the history of **pefurazoate** include:

- 1985: A Japanese patent (JP 60260572) was filed by Ube Industries, Ltd., describing the preparation of **pefurazoate**.^[1]

- 1990: A review of the properties and use of **pefurazoate** as a disinfectant was published by M. Takenaka and I. Yamane.[1]
- 1993: A Canadian patent (CA 1324608) was granted to Ube Industries, Ltd., for **pefurazoate**. [1] The fungicidal activity of **pefurazoate** was further detailed in a publication by M. Takenaka et al. in the Journal of Pesticide Science.[1]
- Commercialization: **Pefurazoate** was commercialized under the trademark Healthied® by Hokko Chemical Industry Co., Ltd.[1][2][3][4]

The development timeline for a typical fungicide, from discovery to market, often spans over a decade, involving extensive research and testing.[4][5]

Chemical Properties and Structure

Pefurazoate is a racemic mixture, meaning it contains equal amounts of two enantiomers, (S)- and (R)-forms.[6][7] The (S)-isomer has been shown to be the more biologically active enantiomer.[6][7]

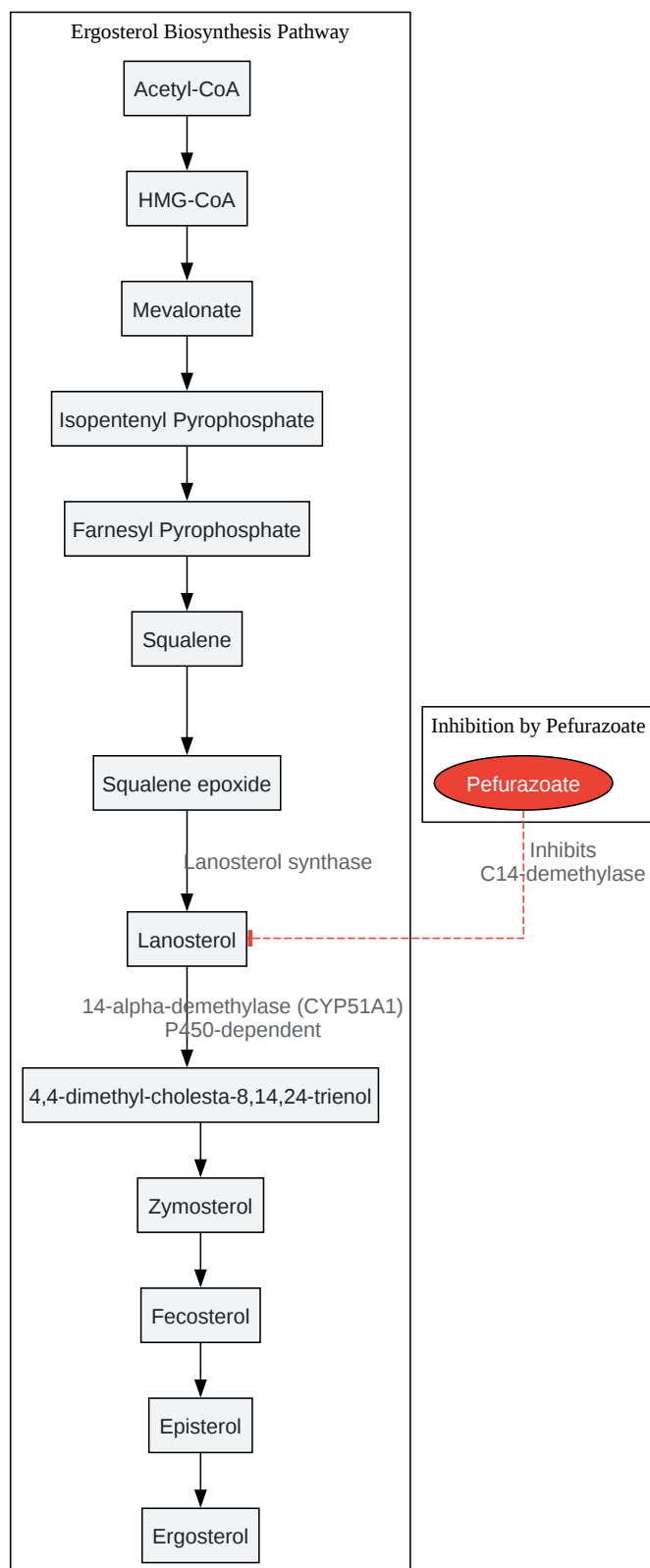
Table 1: Chemical and Physical Properties of **Pefurazoate**

Property	Value	Reference
IUPAC Name	pent-4-enyl 2-[furan-2-ylmethyl(imidazole-1-carbonyl)amino]butanoate	[8]
CAS Number	101903-30-4	[1]
Molecular Formula	C ₁₈ H ₂₃ N ₃ O ₄	[8][9]
Molecular Weight	345.39 g/mol	[1][8][9]
Appearance	Pale brownish liquid	[1]
Vapor Pressure	6.48 x 10 ⁻⁴ Pa (at 23°C)	[1]
Solubility in Water	0.443 g/L (at 25°C)	[1]
Log P (octanol/water)	3.00	[1]

Mode of Action: Inhibition of Ergosterol

Biosynthesis

Pefurazoate, like other azole fungicides, disrupts the fungal cell membrane by inhibiting the biosynthesis of ergosterol, a vital component of the fungal cell membrane that is absent in plants and animals.^{[8][10][11][12][13]} Specifically, **pefurazoate** targets the enzyme C14-demethylase (a cytochrome P450 enzyme), which is crucial for the demethylation of lanosterol, a precursor to ergosterol.^{[6][10][11]} Inhibition of this enzyme leads to a depletion of ergosterol and an accumulation of toxic 14 α -methyl sterols in the fungal membrane, ultimately disrupting membrane structure and function and inhibiting fungal growth.^{[8][10]}



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Caption: Ergosterol biosynthesis pathway and the site of inhibition by **Pefurazoate**.

Antifungal Spectrum and Efficacy

Pefurazoate is primarily effective against seed-borne pathogenic fungi in rice.

Table 2: Antifungal Activity of **Pefurazoate**

Fungal Species	Common Disease	EC ₅₀ (ppm)	Reference
Gibberella fujikuroi	Bakanae disease of rice	(S)-isomer is ~30x more active than (R)-isomer	[6] [10]
Cochliobolus miyabeanus	Brown spot of rice	Data not specified	[6] [10]
Pyricularia oryzae	Rice blast	Data not specified	[6] [10]

Experimental Protocols

Synthesis of Pefurazoate

A general synthetic route to **pefurazoate** involves the reaction of 2-aminobutanoic acid with a furfuryl group and an imidazole carbonyl group, followed by esterification with 4-pentenol. The specific details of the synthesis can be found in the patent literature.[\[1\]](#)



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Caption: A simplified workflow for the synthesis of **Pefurazoate**.

In Vitro Antifungal Activity Assay

The antifungal activity of **pefurazoate** and its enantiomers is typically evaluated by determining the effective concentration that inhibits 50% of mycelial growth (EC₅₀).

Protocol Outline:

- Culture Medium: Potato sucrose agar (PSA) or a similar suitable medium is prepared and autoclaved.
- Compound Preparation: **Pefurazoate** is dissolved in a suitable solvent (e.g., acetone or DMSO) to create a stock solution. A series of dilutions are then prepared.
- Plate Preparation: The fungicide solutions are added to the molten agar at various concentrations. The agar is then poured into Petri dishes.
- Inoculation: A mycelial plug of the test fungus is placed in the center of each agar plate.
- Incubation: The plates are incubated at a suitable temperature (e.g., 25°C) for a specified period.
- Measurement: The diameter of the fungal colony is measured, and the percentage of growth inhibition is calculated relative to a control (no fungicide).
- EC₅₀ Determination: The EC₅₀ value is calculated by probit analysis of the dose-response data.

Ergosterol Biosynthesis Inhibition Assay

This assay is used to confirm the mode of action of **pefurazoate**.

Protocol Outline:

- Fungal Culture: The test fungus is grown in a liquid medium.
- Treatment: The fungal culture is treated with **pefurazoate** at a specific concentration. A control culture without the fungicide is also prepared.
- Sterol Extraction: After a period of incubation, the mycelia are harvested, and the sterols are extracted using a suitable solvent (e.g., a mixture of chloroform and methanol).
- Sterol Analysis: The extracted sterols are analyzed by gas chromatography-mass spectrometry (GC-MS).

- **Data Analysis:** The amounts of ergosterol and its precursors (like lanosterol) in the treated and control samples are compared. A decrease in ergosterol and an accumulation of lanosterol in the treated sample indicate inhibition of C14-demethylase.

Field Trials

Field trials are essential to evaluate the efficacy of a fungicide under real-world conditions. For a rice seed treatment like **pefurazoate**, field trials would typically involve:

- **Seed Treatment:** Rice seeds are treated with different concentrations of **pefurazoate** formulation. Untreated seeds serve as a control.
- **Planting:** The treated and untreated seeds are planted in experimental plots.
- **Disease Assessment:** The incidence and severity of target seed-borne diseases are monitored throughout the growing season.
- **Yield Measurement:** At the end of the season, the grain yield from each plot is measured.
- **Data Analysis:** The data is statistically analyzed to determine the effectiveness of the **pefurazoate** treatment in controlling disease and improving yield.

Conclusion

Pefurazoate represents a significant development in the control of seed-borne diseases in rice. Its targeted mode of action as a sterol biosynthesis inhibitor, coupled with its systemic properties, has made it an effective tool for crop protection. The detailed understanding of its chemical properties, enantioselective activity, and the experimental protocols for its evaluation provide a solid foundation for future research and the development of new and improved fungicidal agents. The history of **pefurazoate** also highlights the importance of industrial research and development in bringing innovative agricultural solutions to the market.

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